Product packaging for Cyclohexyl valerate(Cat. No.:CAS No. 1551-43-5)

Cyclohexyl valerate

Cat. No.: B072514
CAS No.: 1551-43-5
M. Wt: 184.27 g/mol
InChI Key: YLCHTSSXNSNXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl valerate is a high-purity ester compound of significant interest in research and development, particularly within the fields of flavor and fragrance science, organic synthesis, and chemical ecology. Its primary value lies in its organoleptic properties, often characterized by fruity, apple-like, and herbaceous notes, making it a crucial compound for studying and replicating complex scent and flavor profiles. Researchers utilize this compound as a standard or reference material in gas chromatography-mass spectrometry (GC-MS) analysis for the identification of volatile compounds in natural products, foodstuffs, and consumer goods. Furthermore, it serves as a valuable synthetic intermediate or building block in organic chemistry, where its ester group can be hydrolyzed to yield cyclohexanol and valeric acid, or transesterified to create other valuable derivatives. From a chemical ecology perspective, this compound may be investigated for its role as a semiochemical or signaling molecule in insect or plant interactions. The mechanism of action for its sensory effects involves binding to specific olfactory and taste receptors, triggering neural responses perceived as distinct aromas and flavors. Our product is supplied with detailed analytical documentation, including purity certification, to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B072514 Cyclohexyl valerate CAS No. 1551-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl pentanoate
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InChI

InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLCHTSSXNSNXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID10165811
Record name Cyclohexyl valerate
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Molecular Weight

184.27 g/mol
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Boiling Point

231.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl pentanoate
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CAS No.

1551-43-5
Record name Cyclohexyl valerate
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Record name Cyclohexyl valerate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways of Cyclohexyl Valerate

Established Synthetic Routes

Cyclohexyl valerate (B167501), an ester with applications in various chemical industries, can be synthesized through several established routes. The primary methods involve direct esterification reactions and its formation as a by-product in large-scale industrial processes.

Esterification Reactions: Mechanisms and Catalysis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. geeksforgeeks.org The synthesis of cyclohexyl valerate typically involves the reaction of cyclohexanol (B46403) with valeric acid. This process can be catalyzed by acids or enzymes, each with distinct mechanisms and advantages.

The reaction between an alcohol and a carboxylic acid to form an ester is often slow and requires a catalyst. geeksforgeeks.org Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used to accelerate the formation of this compound from cyclohexanol and valeric acid. These catalysts are effective, non-corrosive (in the case of PTSA), and can be easily handled. preprints.org

The mechanism of acid-catalyzed esterification, often referred to as Fischer esterification, involves several key steps:

Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: The alcohol (cyclohexanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). geeksforgeeks.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester. geeksforgeeks.org

Deprotonation: A base (such as the hydrogensulfate ion or another alcohol molecule) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.uk

This reaction is reversible, and to drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by distillation. chemguide.co.uk

Table 1: Common Acid Catalysts for this compound Synthesis

Catalyst Formula Key Characteristics
Sulfuric Acid H₂SO₄ Strong mineral acid, highly effective catalyst. geeksforgeeks.org

Enzymatic synthesis, particularly using lipases, presents a greener alternative to chemical catalysis for producing esters. scielo.brcirad.fr Lipases are versatile biocatalysts that can facilitate esterification reactions under mild conditions, often with high regio- and stereoselectivity. mdpi.comnih.gov This method avoids the harsh conditions and potential side reactions associated with acid catalysis. nih.gov

The enzymatic synthesis of esters like this compound generally follows a two-step mechanism:

Acylation of the Enzyme: The carboxylic acid (valeric acid) acylates the active site of the lipase (B570770) (commonly a serine residue), forming an acyl-enzyme intermediate and releasing water.

Nucleophilic Attack by Alcohol: The alcohol (cyclohexanol) then attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Factors such as temperature, solvent, and water activity significantly influence the efficiency of lipase-catalyzed esterification. scielo.br While water is a product of the reaction, a minimal amount is necessary to maintain the enzyme's catalytic activity. mdpi.com Immobilized lipases are often used to simplify product separation and allow for enzyme reuse, which can help offset the higher cost of biocatalysts compared to chemical catalysts. mdpi.com Lipases such as those from Candida antarctica (e.g., Novozym 435) are commonly employed for these types of syntheses. mdpi.commdpi.com

Formation as By-products in Industrial Chemical Processes

This compound is also formed as a by-product in the industrial oxidation of cyclohexane (B81311). This process is a cornerstone of the chemical industry, primarily aimed at producing cyclohexanol and cyclohexanone (B45756) (KA oil), which are precursors for adipic acid and caprolactam, the monomers for Nylon-6,6 and Nylon-6, respectively. sciengine.commdpi.com

The liquid-phase oxidation of cyclohexane is typically carried out at elevated temperatures (140–160 °C) and pressures (10–15 bar) using catalysts like cobalt salts. sciengine.com The reaction proceeds through a complex radical chain mechanism, leading to the formation of cyclohexyl hydroperoxide as a key intermediate, which then decomposes to cyclohexanol and cyclohexanone. researchgate.netunibo.it

However, the reaction is not perfectly selective, and a portion of the reactants and intermediates undergoes further oxidation and side reactions, leading to a variety of by-products. sciengine.comhep.com.cn These by-products include various mono- and dicarboxylic acids, such as valeric acid and adipic acid. sciengine.comunibo.it The formation of this compound occurs when the valeric acid produced reacts with the cyclohexanol present in the reaction mixture. researchgate.netnih.gov

A significant pathway for the formation of cyclohexyl esters, including this compound, during cyclohexane oxidation involves the formation of mixed anhydrides. researchgate.netresearchgate.net Carboxylic acids formed during the oxidation process, such as adipic acid, can form anhydrides. These anhydrides can then react with other carboxylic acids present in the mixture, like formic acid and valeric acid, through a process of fast reacylation to form mixed anhydrides. researchgate.net

These mixed anhydrides are highly reactive acylating agents. The alcoholysis of these mixed anhydrides by cyclohexanol leads to the formation of the corresponding cyclohexyl esters. researchgate.netrcsi.science For instance, a mixed anhydride (B1165640) containing a valeryl group will react with cyclohexanol to produce this compound. Studies have shown that a substantial portion (at least 99.8%) of cyclohexyl esters of mono- and dicarboxylic acids are formed via this acylation of cyclohexanol by mixed anhydrides. researchgate.net

Formic acid plays a notable role in this process. When mixed anhydrides containing a formic acid residue undergo alcoholysis with cyclohexanol, the primary product is cyclohexyl formate. researchgate.netresearchgate.net This indicates a preferential reaction pathway for the formation of formates under these conditions. researchgate.net

Table 2: Key Compounds in By-product Formation of this compound

Compound Role in the Process
Cyclohexane Starting material for oxidation. sciengine.com
Cyclohexanol Primary product of oxidation and reactant for esterification. sciengine.com
Valeric Acid By-product of cyclohexane oxidation and reactant for esterification. researchgate.net
Adipic Anhydride Intermediate that forms mixed anhydrides. researchgate.net
Formic Acid By-product that participates in mixed anhydride formation. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic routes for esters are increasingly designed with sustainability in mind. Green chemistry principles provide a framework for developing more environmentally benign processes. Key considerations include maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic reagents instead of stoichiometric ones. labmanager.comsophim.comjove.com These principles aim to minimize waste and environmental impact without compromising the efficiency of the chemical reaction. acs.org

Microwave-Assisted Synthesis of Esters

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green alternative to conventional heating methods for reactions like esterification. researchgate.net This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave energy couples directly with the molecules in the mixture, leading to rapid and uniform heating. mdpi.com

The primary advantages of microwave-assisted esterification are a dramatic reduction in reaction time and often, an increase in product yield. researchgate.netnih.gov Reactions that might take several hours under conventional reflux can frequently be completed in minutes. mdpi.com This acceleration is attributed to the rapid heating effect, which can overcome activation energy barriers more efficiently.

From a green chemistry perspective, this method offers significant benefits:

Energy Efficiency : By heating the reaction vessel's contents directly, microwave synthesis is more energy-efficient than traditional methods that heat the entire apparatus.

Solvent Reduction : The high efficiency of microwave heating can enable reactions to be performed in smaller volumes of solvent or, in some cases, under solvent-free conditions, which significantly reduces waste. rsc.org

Improved Yields : The fast and controlled heating can minimize the formation of by-products that often occur during prolonged heating, leading to cleaner reactions and higher yields of the desired ester. nih.gov

A study on the esterification of isovaleric acid with L-menthol, a process similar to this compound synthesis, demonstrated that microwave irradiation in the presence of an acid catalyst could significantly accelerate the reaction. researchgate.net Another report highlighted a microwave-assisted method for various carboxylic acids that was notable for its simple procedure, energy savings, and the use of a non-metal, recyclable catalyst. mdpi.com

Novel Catalytic Systems for Cyclohexyl Ester Production

The development of innovative catalysts is central to modernizing the synthesis of cyclohexyl esters. The goal is to replace traditional corrosive and hazardous catalysts, such as sulfuric acid, with solid, reusable, and more selective alternatives. google.commdpi.com These novel systems not only improve the environmental footprint of the process but also simplify product purification and catalyst recovery. researchgate.net

One promising area is the use of solid acid catalysts . These materials provide an active surface for the reaction to occur without dissolving into the reaction mixture, allowing for easy separation and reuse. Research has shown that ion-exchange resins, such as Amberlyst-15, are effective catalysts for producing cyclohexyl acetate (B1210297) from cyclohexanol and acetic acid. researchgate.netacs.org These catalysts are noted for their reusability and for enabling the reaction to be intrinsically kinetically controlled. researchgate.netresearchgate.net Similarly, processes using natural or metal ion-exchanged clays (B1170129) as catalysts have been developed for ester production, offering an ecofriendly alternative to corrosive acids. google.com

Another advanced approach involves the synthesis of cyclohexyl esters directly from cyclohexene (B86901) and a carboxylic acid, which represents a 100% atom-economical pathway. researchgate.net This reaction has been effectively catalyzed by various solid acids, with ion-exchange resins like Amberlyst-36 showing high activity and reusability. researchgate.net

Heterogeneous catalytic systems are also at the forefront of innovation. Recent developments include bimetallic oxide clusters, such as Rhodium-Ruthenium oxides, which can catalyze ester formation using molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.comeurekalert.org Other novel systems include sulfonic acid-based ionic liquids immobilized on supports like halloysite (B83129) nanoclay, which have demonstrated high catalytic performance and stability for reuse. mdpi.com

The table below summarizes some classes of novel catalysts applicable to cyclohexyl ester production.

Catalyst TypeKey FeaturesAdvantages in Ester SynthesisRelevant Findings
Ion-Exchange Resins Solid, porous polymers with acidic functional groups (e.g., sulfonic acid).High activity, reusable, non-corrosive, simplifies product purification.Amberlyst-15 and Amberlyst-36 have been shown to be effective and reusable catalysts for cyclohexyl ester synthesis. researchgate.netresearchgate.netajast.net
Modified Clays Natural montmorillonite (B579905) clays exchanged with metal ions (e.g., Fe³⁺, Al³⁺).Inexpensive, reusable, and ecofriendly alternative to mineral acids.Effective for the esterification of various alcohols under mild conditions with short reaction times. google.com
Supported Ionic Liquids Ionic liquids with acidic properties (e.g., sulfonic acid groups) immobilized on a solid support.High catalytic activity, stability, and potential for high loading on supports like nanoclay.A novel catalyst with a high loading of sulfonic acid-based ionic liquid on halloysite nanoclay proved to be a high-performance, reusable catalyst. mdpi.com
Bimetallic Oxide Clusters Nanometer-sized catalysts composed of two different noble metals combined with oxygen.Enables the use of molecular oxygen as a green oxidant, high reactivity, and versatility.Rhodium-Ruthenium (RhRuOx/C) catalysts are highly effective for producing aryl esters with water as the only byproduct. labmanager.comeurekalert.org

These advanced catalytic systems, combined with energy-efficient techniques like microwave irradiation, are paving the way for the sustainable and efficient production of this compound and other commercially important esters.

Advanced Analytical and Spectroscopic Characterization in Cyclohexyl Valerate Research

Structural Elucidation and Stereochemical Analysis

The precise determination of the molecular structure of Cyclohexyl valerate (B167501), including the connectivity of its atoms and their three-dimensional arrangement, relies on a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Cyclohexyl valerate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclohexyl ring and the valerate chain are observed. The chemical shift, integration, and multiplicity of these signals allow for the assignment of each proton to its specific position in the molecule. For instance, the proton attached to the oxygen-bearing carbon of the cyclohexyl ring (CH-O) typically appears as a multiplet at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The protons of the valerate chain, including the terminal methyl group and the adjacent methylene (B1212753) groups, exhibit characteristic chemical shifts and coupling patterns.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbons of the cyclohexyl ring and the valerate chain also show distinct signals, the chemical shifts of which are influenced by their local chemical environment.

¹H NMR Data for this compound
Assignment Approximate Chemical Shift (ppm)
Protons on cyclohexyl ring1.20 - 1.90 (m)
Proton on C-O of cyclohexyl ring4.60 - 4.80 (m)
CH₃ of valerate0.90 (t)
(CH₂)₂ of valerate1.30 - 1.65 (m)
α-CH₂ of valerate2.25 (t)
¹³C NMR Data for this compound
Assignment Approximate Chemical Shift (ppm)
C=O (ester)~173
C-O (cyclohexyl)~72
Cyclohexyl carbons23 - 32
Valerate carbons13 - 34

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.comspectroscopyonline.com For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This band typically appears in the region of 1735-1750 cm⁻¹. The presence of this intense band is a clear indicator of the ester functionality.

Other characteristic vibrations include the C-O stretching of the ester linkage, which gives rise to bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclohexyl and valerate moieties are observed around 2850-3000 cm⁻¹. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.com For this compound (C₁₁H₂₀O₂), the theoretical exact mass can be calculated with high precision. nih.govnih.gov HRMS analysis of a sample will yield an experimental mass that can be compared to the theoretical value. A close match between the experimental and theoretical masses (typically within a few parts per million) provides strong evidence for the correct molecular formula, thereby validating the identity of the compound. bioanalysis-zone.comgcms.cz

The monoisotopic mass of this compound is 184.14633 Da. uni.lu HRMS can distinguish this from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. carleton.educeitec.czspringernature.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.eduuhu-ciqso.es

This compound is a liquid at room temperature, which precludes direct analysis by SCXRD. However, if a crystalline derivative of this compound were to be synthesized, or if the compound itself could be crystallized at low temperatures, SCXRD could be employed for its complete and unambiguous structural and stereochemical characterization. carleton.eduuhu-ciqso.es The resulting three-dimensional model would confirm the connectivity of all atoms and, if chiral centers were present, determine their absolute stereochemistry. springernature.com

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. gcms.czgcms.cz In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property under a given set of conditions.

The purity of a this compound sample can be readily determined by the presence of a single major peak in the chromatogram. High-Resolution Gas Chromatography (HRGC), which utilizes long, narrow-bore capillary columns, offers superior separation efficiency, allowing for the resolution of closely related impurities.

The retention behavior of a compound is often quantified by its Kovats Retention Index (RI), which normalizes retention times to those of a series of n-alkanes. This allows for inter-laboratory comparison of GC data.

Kovats Retention Index for this compound
Column Type Retention Index
Standard non-polar1310, 1299
Standard polar1595
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, enabling their positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govgcms.cz

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. sielc.comresearchgate.net This method separates components in a mixture based on their affinity for a stationary phase and a liquid mobile phase. glsciencesinc.com For this compound, reversed-phase HPLC is often employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. sielc.comresearchgate.net

A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comnih.gov The use of formic acid makes the method compatible with Mass Spectrometry (MS) detection. sielc.com This chromatographic approach is scalable and can be used not only for analytical quantification but also for preparative separation to isolate impurities. sielc.comsielc.com

The versatility of HPLC allows for the analysis of various esters, including this compound, in different matrices. nih.gov By optimizing the mobile phase composition and flow rate, a high degree of separation and efficiency can be achieved. nih.gov

Table 1: Example HPLC Conditions for this compound Analysis. sielc.com

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detector MS-compatible (with formic acid instead of phosphoric acid)
Application Analytical and preparative separation, pharmacokinetics

Mass Spectrometry Coupling (GC-MS, LC-MS, LC-MS/MS) for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the identification and quantification of this compound, especially in complex mixtures. thermofisher.comchromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like esters. thermofisher.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that aids in its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for analyzing less volatile or thermally sensitive compounds. hmdb.canih.gov Predicted LC-MS/MS spectra for cyclohexyl pentanoate are available in databases, which can aid in its identification in experimental samples. hmdb.ca The use of techniques like triple quadrupole mass spectrometry in LC-MS/MS setups enhances selectivity and sensitivity, which is crucial for trace-level analysis. thermofisher.com The combination of TGA with GC-MS (TG-GC/MS) allows for the analysis of gases evolved during the thermal decomposition of a material, offering detailed insight into its breakdown products. isil.co.il

Thermal Analysis and Phase Behavior Studies

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a primary technique used to study the phase transitions of this compound. wikipedia.orgcuni.cz DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This allows for the determination of characteristic properties such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). wikipedia.org

Research on cyclohexyl esters, including this compound, has utilized DSC to determine the thermodynamic parameters of fusion. researchgate.net When cooled from room temperature, liquid this compound has been observed to supercool and form a glass. researchgate.net The subsequent heating in the DSC allows for the characterization of the glass transition, crystallization, and melting events. wikipedia.orgresearchgate.net These transitions appear as a step (glass transition) or peaks (crystallization and melting) in the DSC curve. wikipedia.orgcuni.cz The area under the melting peak can be used to calculate the enthalpy of fusion. youtube.com

Table 2: Phase Transition Data for Cyclohexyl Esters from Calorimetric Studies. researchgate.net

CompoundTg/K (Glass Transition Temp.)Tfus/K (Fusion Temp.)ΔfusHm/kJ·mol-1 (Enthalpy of Fusion)
Cyclohexyl formate165.7224.5813.98
Cyclohexyl acetate (B1210297)169.8213.2011.51
Cyclohexyl butyrate171.5208.5015.34
This compound 173.2219.1220.32

Adiabatic Calorimetry for Heat Capacity and Thermodynamic Parameters

Adiabatic calorimetry is a highly precise method for measuring the heat capacity and enthalpies of phase transitions in substances like this compound. researchgate.nettuvsud.com In an adiabatic calorimeter, heat exchange with the surroundings is minimized, allowing for accurate determination of the heat absorbed or released by the sample. tuvsud.comnih.gov

Studies on a series of cyclohexyl esters, including the valerate, have employed vacuum adiabatic calorimetry over a wide temperature range (e.g., 5 K to 320 K) to measure heat capacities in the crystalline, glassy, and liquid states. researchgate.net These measurements are crucial for calculating standard thermodynamic functions such as entropy and enthalpy. researchgate.net The data from adiabatic calorimetry can reveal information about solid-to-solid transitions and the residual entropy of glasses at absolute zero. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

For esters, TGA can be used to determine the temperature at which thermal degradation begins. wikipedia.org The kinetics of the decomposition process, including parameters like activation energy, can also be determined from TGA data collected at multiple heating rates. researchgate.netekb.eg While specific TGA studies focused solely on this compound are not widely published, the technique is broadly applied to organic esters to understand their thermal limits. wikipedia.org

Emerging Spectroscopic and Imaging Modalities for Chemical Analysis

The field of chemical analysis is continually evolving, with new spectroscopic and imaging techniques offering enhanced capabilities for studying compounds like this compound. nih.govlinxs.se

Emerging Spectroscopic Techniques:

FT-NIR Spectroscopy: Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-destructive technique that can be used for the quantitative analysis of esters. azom.com It has been successfully applied to determine properties like acid value and hydroxyl value in acrylic acid esters, suggesting its potential for quality control of this compound. azom.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRAM) coupled with GC-MS is increasingly used for complex metabolomic analyses, a field that often involves the identification of various esters. thermofisher.com Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful tool for separating and analyzing complex chemical mixtures. labrulez.com

Emerging Imaging Modalities:

Hyperspectral Imaging: This technique combines spectroscopy and imaging to create a "chemical image," mapping the spatial distribution of different components in a sample. wikipedia.orgmdpi.com It can be implemented with NIR, IR, or Raman spectroscopy and has growing applications in food science and materials analysis. wikipedia.orgmdpi.com

Advanced Microscopy: Techniques like scanning transmission X-ray microscopy (STXM) and nonlinear optical imaging (e.g., second harmonic generation microscopy) provide chemical information at high spatial resolution without the need for labels. linxs.seoup.compurdue.edu These methods are largely non-destructive and can be performed under various conditions, offering new ways to visualize chemical composition and structural changes in materials. nih.govpurdue.edu

Solid-State Nuclear Magnetic Resonance (SSNMR) for Condensed State Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful spectroscopic technique for the atomic-level characterization of solid materials. wikipedia.org Unlike its solution-state counterpart, ssNMR can analyze samples with restricted molecular motion, providing detailed insights into the local structure, dynamics, and conformation of molecules in a condensed state. wikipedia.orgku.edu Key ssNMR experiments, such as those involving magic angle spinning (MAS) and cross-polarization (CP), are instrumental in obtaining high-resolution spectra from solid samples. wikipedia.orgmdpi.com

The MAS technique mechanically spins the sample at a specific angle to the main magnetic field, which helps to average out anisotropic interactions that broaden the spectral lines in solid samples, resulting in sharper and more resolved spectra. wikipedia.org CP techniques enhance the signal of less abundant nuclei, like ¹³C, by transferring magnetization from more abundant nuclei, such as ¹H. ku.edu

Although ssNMR is widely used for the analysis of various organic compounds, including polymers and pharmaceuticals, to study polymorphism, amorphous states, and molecular interactions, there is no specific published research detailing the SSNMR analysis of this compound. wikipedia.orgnih.govnih.gov Such a study could hypothetically provide information on the conformational arrangement of the cyclohexyl and valerate moieties in the solid state, assess the crystallinity of a sample, and detect the presence of different solid forms or impurities.

Table 1: General Information Available in ssNMR Studies

Information Type Description Potential Relevance to this compound
Polymorphism Characterization of different crystalline forms of a compound. Identification of different solid-state packing arrangements of this compound molecules.
Conformational Analysis Determination of the 3D structure of molecules in the solid state. Elucidation of the preferred orientation of the cyclohexyl ring relative to the valerate chain.
Molecular Dynamics Study of the motion of molecules and their segments. Investigation of the rotational dynamics of the cyclohexyl group or the flexibility of the valerate chain.

| Phase Purity | Detection of amorphous content or crystalline impurities. | Assessment of the purity of a synthesized or processed this compound sample. |

UV Hyperspectral Imaging in Chemical Identification

UV Hyperspectral Imaging (UV-HSI) is an advanced analytical technique that integrates spectroscopy and imaging to provide both spatial and spectral information about a sample in the ultraviolet region of the electromagnetic spectrum. frontiersin.org This non-destructive method captures a series of images at numerous contiguous wavelengths, generating a unique spectral signature for each pixel in the image. eoportal.org These spectral fingerprints can be used for the identification and quantification of chemical components within a sample. eoportal.orgreutlingen-university.de

The application of UV-HSI is growing in various fields, such as pharmaceuticals for the analysis of active pharmaceutical ingredients, and in materials science for the characterization of thin films and coatings. reutlingen-university.deresearchgate.net By analyzing the absorption characteristics in the UV range, it is possible to differentiate between various chemical compounds. frontiersin.org

Currently, there are no specific studies in the scientific literature that utilize UV hyperspectral imaging for the identification or characterization of this compound. In principle, UV-HSI could be explored as a method for mapping the distribution of this compound on a surface or for quality control purposes to detect its presence or uniformity in a mixture, provided it has a distinct UV absorption spectrum.

X-ray Photoelectron Spectroscopy (XPS) and Complementary Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. cea.frwikipedia.org XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. eag.com

This technique is highly valuable for the analysis of surfaces, thin films, and coatings, as it can identify the elements present and their bonding environments. nasa.govazom.com For organic compounds, XPS can distinguish between different functional groups based on shifts in the binding energies of the core electrons. For instance, it can differentiate between carbon atoms in various chemical states, such as C-C, C-O, and C=O.

A search of the available literature indicates that while XPS is used to characterize a wide array of organic molecules and polymers, including those with cyclohexyl groups or ester functionalities, there are no specific XPS studies focused on this compound. google.comfraunhofer.de A hypothetical XPS analysis of this compound would be expected to yield data on the elemental composition (carbon and oxygen) and the chemical states of these elements, confirming the presence of the ester group and the hydrocarbon backbone.

Table 2: Expected Information from a Hypothetical XPS Analysis of this compound

Element Expected Chemical States Information Gained
Carbon (C) C-C/C-H (aliphatic), C-O (ester), O-C=O (ester) Confirmation of the hydrocarbon structure and the ester functional group.

| Oxygen (O) | C-O -C=O (ether oxygen in ester), C=O (carbonyl oxygen in ester) | Identification of the two distinct oxygen environments within the valerate group. |

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 80330
Carbon 5462310

Mechanistic Investigations and Chemical Reactivity of Cyclohexyl Valerate

Hydrolytic Stability and Ester Cleavage Pathways

The stability of cyclohexyl valerate (B167501) is significantly influenced by the presence of water and the pH of the medium. Like other esters, it is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield its parent alcohol and carboxylic acid: cyclohexanol (B46403) and valeric acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclohexanol regenerates the acidic catalyst and produces valeric acid. This entire process is reversible. science.govplos.org

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. This is an effectively irreversible process where a hydroxide ion directly attacks the carbonyl carbon. science.gov This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (sodium valerate) and cyclohexanol. plos.org An acid workup step is required to protonate the carboxylate to yield the free valeric acid. plos.org

Oxidation and Reduction Reactions

The reactivity of cyclohexyl valerate towards oxidation and reduction is centered on the ester functional group and the hydrocarbon portions of the molecule.

Reduction: The ester group of this compound can be reduced by strong reducing agents. A typical reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of a cyclohexan-alkoxide leaving group to form an intermediate aldehyde (pentanal). This aldehyde is immediately reduced further by another equivalent of the reducing agent to yield a primary alcohol. plos.org Therefore, the complete reduction of this compound with a reagent like LiAlH₄ produces two alcohol molecules: cyclohexanol and 1-pentanol.

Oxidation: The ester functional group itself is generally resistant to oxidation. However, the molecule can be cleaved under harsh oxidative conditions. The cyclohexyl ring, being a saturated hydrocarbon, is susceptible to oxidation, which can ultimately lead to the formation of cyclohexanone (B45756) and other products through radical mechanisms. researchgate.net Similarly, the pentyl chain could undergo oxidation. However, specific studies detailing the controlled oxidation of this compound are not prevalent.

Nucleophilic Substitution Reactions and Derivatives

The most common reaction pathway for esters is nucleophilic acyl substitution, which occurs at the electrophilic carbonyl carbon. This pathway allows for the synthesis of various derivatives from this compound by displacing the cyclohexyloxy (-OC₆H₁₁) group with another nucleophile.

Key examples of these reactions include:

Transesterification: This reaction involves heating this compound with another alcohol in the presence of an acid or base catalyst. An equilibrium is established where the cyclohexyloxy group is exchanged for the new alkoxy group, forming a new ester and releasing cyclohexanol.

Ammonolysis/Aminolysis: The reaction of this compound with ammonia, or a primary or secondary amine, yields a pentanamide. This reaction is typically slower than hydrolysis and may require heating. The nucleophilic nitrogen atom attacks the carbonyl carbon, leading to the elimination of cyclohexanol.

While specific examples of derivatives synthesized directly from this compound are not widely documented, the synthesis of various complex cyclohexane-based ester derivatives for applications such as consumer product sensates is known, highlighting the utility of this structural motif.

Reaction Kinetics and Thermodynamic Considerations

The thermodynamic properties of this compound have been the subject of detailed experimental investigation, providing insight into its phase behavior and energy characteristics.

The enthalpy of vaporization (ΔvapH°) is a key thermodynamic parameter that has been determined for this compound. Comprehensive studies on a series of cyclohexyl esters have reported this value. The standard molar enthalpy of vaporization was determined using both calorimetric measurements and by analyzing the temperature dependence of vapor pressure.

Thermodynamic Data for this compound
PropertyValueMethod
Standard Molar Enthalpy of Vaporization (ΔvapH°)67.0 ± 1.1 kJ/molCalorimetry / Vapor Pressure Measurement

The phase behavior of this compound has been thoroughly investigated. Vapor pressures over a range of temperatures have been measured using both the Knudsen effusion and transpiration methods. These studies are crucial for understanding the volatility of the compound and establishing vapor-liquid equilibrium (VLE) data.

Furthermore, studies have been conducted on the condensed state properties of this compound. Researchers have successfully obtained a crystalline phase of the compound and determined the thermodynamic parameters of fusion, including the melting point and enthalpy of fusion. The ability to study the crystalline solid allows for the investigation of vapor-solid equilibrium. The vapor pressure over the solid ester can be measured at temperatures below its melting point, providing a complete picture of its phase transition behavior. It was also noted that liquid this compound can be supercooled to form a glass.

Biological and Pharmacological Research of Cyclohexyl Valerate and Its Derivatives

Pharmacological Activities

The pharmacological activities of cyclohexyl valerate (B167501) and its derivatives are diverse, ranging from antimicrobial to neuropharmacological effects.

Esters of valeric acid and its isomers have documented antimicrobial properties. For instance, cyclohexylisovalerate, an isomer of cyclohexyl valerate, has been noted for its bactericidal activity. researchgate.net The antimicrobial action of fatty acids and their esters is primarily attributed to their interaction with the bacterial cell membrane. mdpi.comnih.gov

The mechanism is rooted in the amphipathic nature of these molecules, which allows them to insert themselves into the phospholipid bilayer of the bacterial cell membrane. rsc.org This insertion leads to a cascade of disruptive events:

Membrane Destabilization: The integrity of the membrane is compromised, leading to increased fluidity. nih.gov

Increased Permeability: The disordered membrane becomes more permeable, allowing the uncontrolled passage of ions and small molecules. researchgate.net

Leakage of Intracellular Contents: Essential cellular components, such as ions (e.g., K+), metabolites, and proteins, leak out of the cell, leading to a loss of viability. researchgate.net

Disruption of Cellular Processes: The disruption of the membrane also interferes with critical membrane-bound processes, such as the electron transport chain and ATP synthesis, effectively shutting down the cell's energy production. mdpi.com

This membrane-disrupting mechanism provides a broad spectrum of activity, particularly against Gram-positive bacteria, whose cell membranes are more exposed compared to Gram-negative bacteria. rsc.org

Table 1: Postulated Antimicrobial Mechanisms of Valeric Acid Esters
MechanismDescriptionPrimary TargetReference
Membrane Integration & DisruptionThe amphipathic ester/fatty acid inserts into the lipid bilayer, altering its physical properties.Bacterial Cell Membrane mdpi.comrsc.org
Increased PermeabilityCauses the formation of pores or channels, leading to loss of selective permeability.Bacterial Cell Membrane researchgate.net
Leakage of Cytoplasmic ContentsEssential ions, metabolites, and proteins leak from the cell, leading to cell death.Cytoplasm researchgate.net
Inhibition of Membrane EnzymesInterferes with the function of enzymes involved in energy production and cell wall synthesis.Membrane-Bound Proteins mdpi.com

Esters of valeric acid and its isomers are recognized for their effects on the central nervous system. Ethylisovalerate and menthylisovalerate are key components in medications with sedative and spasmolytic properties. researchgate.net The sedative and potential anxiolytic effects of this compound are attributed to the action of its hydrolysis products on GABA-A receptors, as detailed in section 5.1.3.

The positive allosteric modulation of these inhibitory receptors by both cyclohexanol (B46403) and likely valeric acid enhances GABAergic neurotransmission, resulting in a calming effect on the central nervous system. nih.govnih.gov This mechanism is shared by many sedative and anxiolytic drugs. Research on cyclohexanol analogues has confirmed their efficacy as general anaesthetics in vivo, highlighting the potent central nervous system depressant activity of the cyclohexyl moiety. nih.gov Furthermore, valeric acid has been investigated for its neuroprotective potential, showing an ability to reduce neuroinflammation in models of neurodegenerative diseases. metwarebio.commetabolon.com

Table 2: Potential Neuropharmacological Applications and Underlying Mechanisms
Pharmacological ActivityProposed MechanismActive Moiety (Post-Hydrolysis)Reference
Sedative / AnestheticPositive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission.Cyclohexanol nih.govresearchgate.net
AnxiolyticSubtype-specific positive allosteric modulation of GABA-A receptors (inferred from valerenic acid).Valeric Acid nih.govnih.gov
NeuroprotectiveReduction of pro-inflammatory cytokines and mitigation of microglial activation.Valeric Acid metwarebio.commetabolon.com

Analgesic Effects and Pain Modulation Pathways

No research was found that investigates the analgesic properties of this compound or its potential mechanisms for modulating pain pathways.

In Vitro and In Vivo Biological Evaluation Methodologies

There are no published studies detailing the metabolic stability of this compound using hepatic microsomal assays or its quantification in biological matrices via LC-MS/MS.

No information is available regarding the use of cell-based assays to evaluate the effect of this compound on receptor activation or its influence on intracellular signal transduction pathways.

There is no data on the potential of this compound to interact with or modulate the activity of cytochrome P450 enzymes, including CYP2C9.

Structure-Activity Relationships (SAR) and Stereochemical Influence on Biological Efficacy

No studies on the structure-activity relationships or the influence of stereochemistry on the biological efficacy of this compound or its derivatives were found in the scientific literature.

Toxicological Assessment and Environmental Fate of Cyclohexyl Valerate

Toxicity Pathways and Mechanisms

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the toxicological pathways and mechanisms of cyclohexyl valerate (B167501). While general toxicological information is available, detailed studies on its specific interactions with cellular and molecular pathways are not prevalent.

Cellular Processes Mediating Adverse Outcomes

Specific studies detailing the cellular processes that mediate adverse outcomes for cyclohexyl valerate are not extensively available in the current body of scientific literature. General toxicological data from safety data sheets indicate that this compound is harmful if swallowed and can cause skin and serious eye irritation, as well as potential respiratory irritation. cymitquimica.com However, the specific cellular mechanisms underlying these observations have not been thoroughly investigated. cymitquimica.com

Research into structurally similar compounds, such as certain cyclohexyl derivatives, has in some cases indicated minimal cytotoxic effects on normal cells. google.com For instance, one study on a complex cyclohexyl derivative noted its potential to increase cell death in p53-defective cells, suggesting a mechanism that might depend on the cell's genetic background. google.com It is critical to note that this information pertains to a different molecule and cannot be directly extrapolated to this compound.

Nuclear Receptor Signaling Pathways (e.g., AhR, FXR, GR, AR, PR)

There is no direct scientific evidence available to demonstrate the interaction of this compound with key nuclear receptor signaling pathways, including the aryl hydrocarbon receptor (AhR), farnesoid X receptor (FXR), glucocorticoid receptor (GR), androgen receptor (AR), or progesterone (B1679170) receptor (PR).

The scientific literature contains studies on other compounds that share structural motifs with this compound. For example, various valerate esters, such as estradiol (B170435) valerate and testosterone (B1683101) valerate, are known to interact with the estrogen and androgen receptors, respectively. nucleos.comncats.io Similarly, some compounds containing a cyclohexyl group have been studied in the context of the androgen receptor. pitt.eduncats.io However, these findings are specific to those molecules. One study noted the presence of valeric acid (valerate) in the feces of mice in a study involving the FXR agonist GW4064, but this does not describe an interaction of this compound with FXR. mdpi.com The role of this compound, if any, in modulating these or other nuclear receptors like AhR, GR, and PR remains uninvestigated. smw.chmdpi.comqiagen.comyoutube.com

Stress-Related Signaling Pathways (e.g., AP1, Endoplasmic Reticulum Stress)

A review of available scientific and toxicological literature indicates a lack of studies investigating the effects of this compound on stress-related signaling pathways. There is no specific information available on whether this compound can induce or modulate the activator protein 1 (AP-1) transcription factor complex or trigger endoplasmic reticulum (ER) stress. echemi.com While ER stress and the unfolded protein response are recognized as important pathways in toxicology, their relevance to this compound exposure has not been determined. semanticscholar.orgufrgs.br

Environmental Distribution and Transformation Dynamics

The environmental fate of this compound, including its distribution and transformation in various environmental compartments, is not well-documented in the scientific literature.

Soil Mobility and Adsorption/Desorption Processes

There is a lack of direct experimental data on the soil mobility and adsorption/desorption characteristics of this compound. Safety data sheets for related compounds, such as menthyl valerate, explicitly state that no data is available for mobility in soil. sigmaaldrich.com

For a structurally similar but distinct compound, allyl this compound, a predicted Soil Adsorption Coefficient (Koc) of 2412 L/kg has been reported. thegoodscentscompany.com This value suggests that allyl this compound would be expected to have low to moderate mobility in soil. thegoodscentscompany.com However, the behavior of a chemical in soil is dependent on its specific physicochemical properties as well as soil characteristics like organic matter content and pH. researchgate.netecetoc.org Without experimental data for this compound, its potential for leaching and persistence in the soil environment cannot be accurately determined.

Biodegradation Pathways in Soil, Water, and Sediment Systems (Aerobic and Anaerobic Transformation)

Biodegradation is a critical process determining the environmental persistence of organic compounds like this compound. This process is mediated by microorganisms that break down substances for their energy and carbon needs. The transformation of this compound is expected to occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways will differ significantly.

Aerobic Transformation: In aerobic environments such as the upper layers of soil and water, biodegradation is generally more rapid and complete. nih.gov Microorganisms are expected to initiate the degradation of this compound via hydrolysis of the ester bond, yielding cyclohexanol (B46403) and valeric acid. These intermediates would then likely enter central metabolic pathways. The cyclohexane (B81311) ring could be oxidized, leading to ring cleavage, while the valeric acid (a five-carbon fatty acid) would likely undergo beta-oxidation. Under ideal aerobic conditions, the ultimate end products of this microbial metabolism are carbon dioxide, water, and microbial biomass. thegoodscentscompany.com Standardized laboratory tests, such as those described in the OECD 308 guideline, are designed to simulate and assess these transformation processes in aquatic sediment systems. uni.lufishersci.fi

Anaerobic Transformation: In environments devoid of oxygen, such as deeper layers of sediment or waterlogged soils, anaerobic biodegradation occurs. wikipedia.org This process is typically much slower than aerobic degradation. nih.govnih.gov While the initial hydrolytic cleavage of the ester bond is still a probable first step, the subsequent breakdown of the cyclohexanol and valeric acid moieties proceeds through different metabolic routes. The complete mineralization of organic compounds under anaerobic conditions can lead to the formation of methane (B114726) in addition to carbon dioxide. thegoodscentscompany.com For some compounds, anaerobic degradation can be reluctant or incomplete, potentially leading to the accumulation of the parent compound or its intermediates. nih.gov The specific conditions of the sediment and the microbial consortia present heavily influence the rate and extent of anaerobic transformation. wikipedia.org

Influence of Environmental Factors (pH, Temperature, Moisture Content, Microbial Activity) on Fate

The rate and pathway of this compound's degradation in the environment are governed by a complex interplay of several factors:

pH: As noted, pH is a primary driver of chemical hydrolysis rates for esters. atamanchemicals.com It also exerts a strong influence on the activity, composition, and diversity of microbial communities responsible for biodegradation. uni.lu

Temperature: Temperature affects the rates of both chemical reactions and biological processes. uni.lu An increase in temperature generally accelerates the rate of hydrolysis and photolysis. It also increases microbial metabolism and growth, leading to faster biodegradation, up to an optimal temperature beyond which microbial activity may decline. atamanchemicals.comnih.gov

Moisture Content: Water is essential for both hydrolysis and microbial life. In soil, moisture content affects the availability of the chemical to microorganisms and the diffusion of substances through the soil matrix. uni.lunih.gov Optimal moisture levels, which vary by soil type, are necessary for robust microbial degradation. nih.gov

Microbial Activity: The presence of a diverse and adapted microbial population is the most critical factor for biodegradation. uni.lu The rate of degradation depends on the abundance of microorganisms capable of utilizing the compound or its metabolites as a source of carbon and energy. nih.gov

Bioaccumulation Potential and Risk Assessment

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure and accumulates at a concentration higher than that in the surrounding medium.

Quantitative Whole-Body Autoradiography (QWBA)

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical studies to determine the distribution of a radiolabeled compound throughout the body of an animal. fishersci.cawikipedia.org In a typical QWBA study, an animal is administered a version of the chemical containing a radioactive isotope (like ¹⁴C or ³H). At various time points, the animal is euthanized and flash-frozen, and thin whole-body sections are sliced with a microtome. thegoodscentscompany.comnih.gov These sections are then exposed to a phosphor imaging plate, which captures the radiation and creates a detailed image showing the precise location and concentration of the radiolabeled substance (parent compound and all its metabolites) in every organ and tissue. nih.gov

The primary applications of QWBA include:

Identifying target organs for accumulation. fishersci.com

Assessing the potential for a compound to cross biological barriers like the blood-brain barrier or the placenta. fishersci.com

Understanding the rates of uptake and elimination from specific tissues. wikipedia.org

This technique provides crucial data for assessing bioaccumulation potential and is used to calculate radiation dosimetry for human studies. nih.gov While QWBA is a standard method in chemical and drug development, no specific studies utilizing this technique for this compound were identified in the performed search.

Predictive Modeling for Environmental Contaminant Behavior

Predictive modeling uses computer simulations and mathematical equations to forecast the environmental fate and transport of chemical contaminants. fishersci.cathegoodscentscompany.com These models integrate a chemical's intrinsic properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with data on environmental conditions (e.g., soil type, water flow, temperature, land use) to simulate its behavior. uni.lunih.gov

The goals of such models are to:

Estimate the persistence of a chemical in different environmental compartments (soil, water, air).

Predict concentrations that may be reached in various media.

Assess the potential for leaching into groundwater or long-range transport.

Identify potential exposure levels for ecosystems and humans. fishersci.ca

Modern approaches often employ machine learning algorithms, which can identify complex patterns and relationships between a molecule's structure and its environmental behavior or toxicity. thegoodscentscompany.comdsmz.de These models can be powerful tools for risk assessment, especially for new chemicals or when experimental data is scarce. Such predictive models could be applied to this compound to estimate its environmental profile in the absence of extensive empirical data.

Remediation Strategies for Cyclohexyl Ester Contaminants in Environmental Matrices

Should contamination of soil or water with cyclohexyl esters occur, several remediation strategies could be employed to mitigate the environmental impact. The selection of a specific strategy depends on site characteristics, contaminant concentration, and cleanup goals. fishersci.ca

Bioremediation: This approach leverages the ability of microorganisms to degrade contaminants. For esters, bioremediation can be highly effective as these compounds can serve as a carbon and energy source for various microbes. uni.lunih.gov The process can be enhanced (a practice known as biostimulation) by adding nutrients like nitrogen and phosphorus to the contaminated matrix to promote the growth of indigenous degrading microorganisms.

Monitored Natural Attenuation (MNA): In situations where contamination levels are low and intrinsic degradation processes (both biotic and abiotic) are sufficient to reduce contaminant concentrations over time, MNA can be a viable, low-intensity option. nih.gov This involves monitoring the site to ensure that attenuation is proceeding at an acceptable rate.

Solvent Extraction: Certain esters, such as ethyl acetate (B1210297), are themselves effective industrial solvents. uni.lunih.gov This property can be harnessed in remediation through solvent extraction techniques, where a solvent is used to wash contaminants from soil, which is then collected and treated.

Excavation: For highly contaminated "hot spots," physical removal of the contaminated soil (excavation) followed by off-site treatment or disposal is a direct and effective, though often costly, remediation method. nih.gov

Adsorption: This technique involves using materials with a high surface area, such as activated carbon, to bind and immobilize contaminants, preventing them from migrating into groundwater or being taken up by organisms.

Often, a combination of these strategies provides the most cost-effective and efficient solution for site remediation. nih.gov

Computational Chemistry and in Silico Modeling in Cyclohexyl Valerate Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as cyclohexyl valerate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in fields like drug discovery for predicting the binding mode and affinity between a ligand and its target. nih.govnih.gov The process involves search algorithms that explore various possible binding poses and scoring functions that rank these poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

A primary goal of molecular docking is to forecast the binding affinity, which quantifies the strength of the interaction between the ligand and its receptor. nih.gov Scoring functions generate a value for each docking pose, and these scores are used to rank different ligands and their potential binding orientations. redalyc.org The stability of the ligand's conformation within the binding site is also a critical aspect. A stable conformation indicates a favorable interaction. While molecular docking is a rapid method for estimating binding, it is often considered a crude estimation, as factors like the role of solvent and the dynamic nature of molecules present significant challenges.

Computational predictions from molecular docking require validation through experimental methods to confirm their accuracy and relevance. uni.lu Biological assays (bioassays) are essential for this validation process. uni.lu These assays measure the biological effect of a compound, such as its ability to inhibit an enzyme or activate a receptor.

The validation process for a bioassay itself is rigorous, ensuring that its performance characteristics are suitable and reliable for its intended application. uni.lu Key parameters that are assessed during validation include precision, accuracy, sensitivity, and specificity. uni.lu

If molecular docking studies were to predict that cyclohexyl valerate (B167501) binds to a specific enzyme, this hypothesis would be tested using an in vitro enzyme inhibition assay. The results of the assay (e.g., the concentration of this compound required to inhibit the enzyme by 50%, known as the IC50 value) would then be compared with the computationally predicted binding affinity. A strong correlation between the predicted and experimental results would validate the computational model, providing confidence in its predictive power for other, similar molecules. While this is a standard workflow, specific reports on the experimental biological validation of docking predictions for this compound are not found in the reviewed literature.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods provide detailed information about the electronic structure and energy of molecules, which is fundamental to understanding their properties and reactivity.

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a powerful tool for determining structures and predicting material properties, sometimes surpassing experimental capabilities in resolution. uni.lu DFT is widely used to calculate a range of molecular and thermodynamic properties. nih.govuni.luarxiv.org

For a series of esters including this compound, research has utilized DFT calculations (specifically with the B3LYP functional and 6-31G* basis set) in combination with experimental spectral data to compile a complete set of fundamental parameters. researchgate.net These parameters were then used to calculate the thermodynamic properties of this compound, such as entropy, in the ideal gas state over a wide temperature range via statistical thermodynamics. researchgate.net Additionally, molecular mechanics with the MM3 force field was employed to determine the molecule's geometry and internal rotation parameters. researchgate.net This integrated approach, combining computational and experimental data, allows for a comprehensive understanding of the compound's thermodynamic behavior. researchgate.net

The table below summarizes the computational methods used in the study of cyclohexyl esters.

Compound GroupComputational MethodProperties Calculated/Determined
Cyclohexyl esters (including this compound)Density Functional Theory (B3LYP/6-31G*)Fundamental parameters for thermodynamic calculations
Molecular Mechanics (MM3)Molecular geometry and internal rotation parameters
Statistical ThermodynamicsThermodynamic properties (e.g., entropy)

Table based on data from a comprehensive study on cyclohexyl esters. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. taltech.ee Semi-empirical methods, which are based on quantum mechanics but simplified and parameterized with experimental data, offer a computationally faster alternative to high-level ab initio methods for this type of analysis. taltech.ee

Methods like PM3 (Parametric Model 3) and AM1 (Austin Model 1) are widely used semi-empirical methods derived from the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.govuni.lu They are often used to calculate heats of formation and to explore the potential energy surfaces of molecules to identify stable conformers. nih.govgoogle.com For example, studies on other cyclohexyl derivatives have successfully used PM3 and AM1 to predict the preference for the equatorial conformer over the axial one. researchgate.net

While specific conformational analysis studies of this compound using PM3 or the related SAM1 method are not prominent in the literature, research on its thermodynamic properties has indicated that its conformational behavior is complex. researchgate.net It was noted that for this compound, the simple assumption of independent top rotations was "too crude," suggesting significant interaction between the rotating groups and the cyclohexyl ring, which necessitates more sophisticated conformational analysis. researchgate.net

Predictive Toxicology and Systems Biology Approaches

Predictive toxicology utilizes computational models to forecast the potential adverse effects of chemicals on human health and the environment. thegoodscentscompany.com It is a key component of modern chemical risk assessment. Systems biology, in turn, integrates diverse data types—such as toxicogenomics, proteomics, and metabolomics—to understand how chemicals perturb biological pathways and networks at a systemic level. nih.govwikipedia.org

The intersection of these fields, known as systems toxicology, aims to decode the mechanisms of toxicity by linking molecular changes to adverse outcomes at the organ or organism level. wikipedia.orgvulcanchem.com This approach can involve developing quantitative structure-activity relationship (QSAR) models or using physiologically based pharmacokinetic (PBPK) modeling to simulate the absorption, distribution, metabolism, and excretion of a compound. thegoodscentscompany.comnih.gov By combining these models with data on gene and protein expression changes, researchers can form hypotheses about a chemical's potential to disrupt critical biological pathways, such as the Ephrin or PPAR signaling pathways. nih.gov

For a compound like this compound, these in silico approaches could be applied to predict its potential toxicity profile without extensive animal testing. By comparing its structure to those of known toxicants, QSAR models could estimate its likelihood of causing specific adverse effects. Furthermore, if experimental data from in vitro high-throughput screening were available, systems biology tools could help to identify the biological pathways most likely to be affected by the compound, providing mechanistic insights into its potential hazards. Currently, specific predictive toxicology or systems biology studies focused on this compound are not detailed in the available scientific literature.

Machine Learning for Toxicity Endpoint Prediction

The prediction of chemical toxicity is a critical component of the drug development and chemical safety assessment processes. rsc.org Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool for this purpose, offering a way to reduce experimental costs, time, and the use of animal testing. rsc.orgmdpi.com These methods build predictive models by learning from large datasets of chemical information. mdpi.com

Machine learning models for toxicity prediction are typically developed using a supervised learning strategy. This involves training an algorithm on a dataset of compounds with known toxicity outcomes. nih.gov For a given chemical, the model inputs can include various descriptors such as chemical structure, physicochemical properties, and in vitro bioactivity data. nih.gov The goal is to create a model that can accurately predict toxicological endpoints for new or untested compounds. frontiersin.org

Several machine learning algorithms are employed for toxicity prediction, each with its own strengths:

Random Forest (RF): This is an ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF models are known for their high accuracy and ability to handle large datasets with numerous variables. mdpi.commdpi.com

Support Vector Machines (SVM): SVMs are supervised learning models that use classification algorithms to identify an optimal hyperplane that separates data points into different classes. mdpi.com For toxicity prediction, SVMs can effectively classify compounds as toxic or non-toxic. researchgate.net

k-Nearest Neighbors (k-NN): This is a non-parametric method used for classification and regression. It classifies a data point based on the majority class of its 'k' nearest neighbors in the feature space. mdpi.com

Deep Learning: A more complex form of machine learning, deep learning utilizes neural networks with many layers (deep neural networks) to learn from vast amounts of data. Convolutional Neural Networks (CNNs), for instance, can automatically identify relevant chemical fragments from a molecule's structure for toxicity prediction. mdpi.com

The performance of these models is often evaluated using metrics like the area under the receiver operating characteristic curve (AUC), the coefficient of determination (R²), mean absolute error (MAE), and root mean square error (RMSE). mdpi.commdpi.com For example, a gradient-boosted regression tree (GBRT) model used to predict the bioavailability of aromatic contaminants, including esters, achieved a high R² of 0.75. mdpi.com Similarly, a stacked model for predicting small molecule toxicity, which combined Random Forest, multi-layer perceptron, and LightGBM, achieved an AUC of 87.76% on a test set. rsc.org

For esters, Quantitative Structure-Activity Relationship (QSAR) models, which are often developed using machine learning techniques, have been successfully used to predict aquatic toxicity. researchgate.net These models establish a correlation between the chemical structures of esters and their biological activities, allowing for the prediction of toxicity for new compounds within this class. researchgate.net

Table 1: Comparison of Machine Learning Models in Toxicity Prediction

Model Type Description Common Application
Random Forest (RF) Ensemble method using multiple decision trees to improve prediction accuracy. mdpi.commdpi.com Classification and regression tasks in chemical toxicity. mdpi.com
Support Vector Machine (SVM) Finds an optimal hyperplane to separate data into categories. mdpi.com Classifying compounds as toxic or non-toxic. researchgate.net
k-Nearest Neighbors (k-NN) Classifies based on the majority vote of its nearest neighbors. mdpi.com Predicting toxicity classes for compounds. mdpi.com

| Deep Learning (e.g., CNN) | Uses multi-layered neural networks to learn complex patterns from data. mdpi.com | High-throughput toxicity screening and identifying toxic substructures. mdpi.com |

Computational Systems Biology Pathway (CSBP) Modeling for Risk Assessment

Computational Systems Biology (CSB) offers a holistic approach to understanding the complex interactions within biological systems. brylinski.org It aims to develop and apply computational models to simulate biological processes and predict the effects of external perturbations, such as exposure to a chemical. nih.gov This system-wide modeling is particularly relevant for chemical risk assessment as it moves beyond single endpoint predictions to explore the underlying mechanisms of toxicity. brylinski.orgufz.de

CSBP modeling integrates various data types, including genomics, transcriptomics, proteomics, and metabolomics (multi-omics), to build comprehensive models of biological pathways. ufz.de These models can simulate how a substance like this compound might interact with and perturb these pathways, leading to an adverse outcome. The process generally involves:

Formulating a hypothesis about the biological effects of a chemical. nih.gov

Gathering experimental data , including in vitro and in silico data. nih.gov

Building a computational model that represents the relevant biological pathways. nih.gov

Simulating the model to predict the system's response to the chemical. nih.gov

Generating new, testable hypotheses based on the simulation results. nih.gov

For fragrance ingredients, risk assessment is a multi-step process that CSBP can inform. europa.eu This process includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. europa.euaeda.org CSBP models can contribute significantly to the hazard identification and dose-response assessment steps by providing a mechanistic understanding of how a fragrance ingredient might cause an adverse effect, such as skin sensitization. ufz.deeuropa.eu

The Research Institute for Fragrance Materials (RIFM) employs a comprehensive safety evaluation process that incorporates modern computational tools. researchgate.net This includes the use of in silico analysis and consideration of aggregate exposure from different products. researchgate.netifrafragrance.org CSBP modeling aligns with this approach by providing a framework to integrate data from various sources and to model the complex biological responses to fragrance materials. By understanding the pathways involved, researchers can better predict the potential for adverse effects and establish safe use levels. ufz.de

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 12938
Sitaxentan 159518

Applications and Industrial Relevance in Advanced Research Contexts

Flavor and Fragrance Industry: Advanced Formulation and Stability Studies

In the flavor and fragrance industry, the pursuit of novel aroma chemicals with improved properties is a continuous endeavor. scribd.com Cyclohexyl valerate (B167501) is of interest for its potential to offer desirable olfactory characteristics combined with enhanced stability. perfumerflavorist.com

The relationship between a molecule's structure and its perceived odor is a fundamental concept in fragrance chemistry. perfumerflavorist.com Research in this area explores how modifications to a molecule's shape, size, and electronic distribution can influence its scent profile. perfumerflavorist.comresearchgate.net

One area of investigation involves the principle of isosterism, where parts of a molecule are replaced by other groups of a similar size and shape. perfumerflavorist.com In the context of aroma chemicals, it has been observed that substituting an isoamyl group with a cyclohexyl group can often be done without significantly altering the fundamental odor character. perfumerflavorist.comperfumerflavorist.com This is relevant to cyclohexyl valerate, as it is the cyclohexyl ester of valeric acid. perfumerflavorist.com The substitution of the more volatile and easily saponifiable isoamyl esters with cyclohexyl esters can lead to compounds with similar odors but improved stability. perfumerflavorist.com This makes cyclohexyl analogues, like this compound, valuable subjects for study in the development of new fragrance ingredients. perfumerflavorist.comperfumerflavorist.com

The following table displays commercially available isoamyl and cyclohexyl esters, illustrating the potential for further development of cyclohexyl-based aroma chemicals. perfumerflavorist.com

AcidIsoamyl Ester AvailabilityCyclohexyl Ester Availability
Valerate+-
Other acids...
Source: perfumerflavorist.com

This table highlights that while isoamyl valerate is commercially available, this compound is not as common, indicating an area for potential expansion in the fragrance market. perfumerflavorist.com

A critical factor in the utility of a fragrance ingredient is its stability in various product formulations, such as soaps, detergents, and other household products. scribd.com Esters, in general, can be susceptible to hydrolysis, a chemical reaction with water that can lead to the breakdown of the compound and a loss of its desired properties. specialchem.comnurel.com This is particularly true under conditions of high alkalinity or acidity. perfumerflavorist.com

The search for new aroma chemicals often prioritizes compounds with good stability and resistance to degradation pathways like oxidation and hydrolysis. scribd.comperfumerflavorist.com The substitution of more volatile and less stable esters with more robust alternatives is a key strategy. perfumerflavorist.com Cyclohexyl esters are often considered in this context due to their potential for increased stability compared to their linear alkyl counterparts. perfumerflavorist.com The bulky cyclohexyl group can sterically hinder the approach of water molecules to the ester linkage, thereby improving hydrolysis resistance. specialchem.com This enhanced stability is a significant advantage in functional perfumery, where the fragrance must endure in challenging chemical environments. scribd.comjustia.com

Pharmaceutical and Agrochemical Applications: Advanced Compound Design

The structural motifs found in this compound are also of interest in the design of new pharmaceutical and agrochemical compounds. ontosight.aiarkema.com The cyclohexyl ring and the valerate group can be found in various biologically active molecules. ontosight.ai

In pharmaceutical research, the principles of medicinal chemistry are applied to design molecules with specific therapeutic effects. The valerate moiety, for instance, is present in some pharmaceutical compounds and can influence factors like drug delivery and metabolism. ontosight.ai While specific research on the direct pharmaceutical application of this compound is limited, compounds with similar structural features have been investigated for a range of potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of complex molecules with specific stereochemistry, such as derivatives of this compound, is a crucial aspect of developing effective and safe drugs. ontosight.ai

In the agrochemical sector, there is a continuous need for new and effective herbicides, insecticides, and other crop protection agents. ontosight.ai Organic compounds containing cyclohexyl and ester functionalities can serve as building blocks or intermediates in the synthesis of these complex agrochemicals. ontosight.aithegoodscentscompany.com Companies involved in the production of specialty chemicals often supply intermediates for the pharmaceutical and agrochemical industries. thegoodscentscompany.comthegoodscentscompany.com

Specialized Chemical Manufacturing and By-product Utilization

This compound and related compounds can be relevant in the context of specialized chemical manufacturing and the utilization of industrial by-products. perfumerflavorist.comperfumerflavorist.com The synthesis of such esters can be achieved through the esterification of cyclohexanol (B46403) with valeric acid.

A significant source of cyclohexanol and related compounds is the industrial oxidation of cyclohexane (B81311), a primary step in the production of adipic acid and caprolactam, which are precursors to nylon. google.comresearchgate.net This process generates a variety of by-products, including cyclohexanol, cyclohexanone (B45756), and various mono- and dicarboxylic acids and their esters. researchgate.netresearchgate.net Research has focused on finding valuable applications for these co-product streams, which are often underutilized. google.com The formation of cyclohexyl esters, including this compound, has been identified within the product streams of cyclohexane oxidation. researchgate.net The ability to isolate and utilize these compounds represents an opportunity for waste valorization and the development of more sustainable chemical processes. perfumerflavorist.comperfumerflavorist.comgoogle.com

Future Directions and Interdisciplinary Research Opportunities

Emerging Analytical Techniques and Methodological Advancements

The analysis of esters, including flavor and fragrance compounds like cyclohexyl valerate (B167501), is undergoing a significant transformation aimed at increasing speed, efficiency, and resolution. Traditional gas chromatography (GC) methods, while reliable, can be time-consuming. nih.gov Emerging techniques are now addressing these limitations, facilitating higher throughput for quality control and research applications. nih.gov

In liquid chromatography, Ultra-Performance Liquid Chromatography (UPLC) and High Temperature Liquid Chromatography (HTLC) are gaining traction. nih.gov UPLC uses sub-2-micrometer particle columns and high pressures to achieve rapid and efficient separations. nih.gov Other promising technologies include fused-core particle columns and monolithic supports, which also enhance separation speed and efficiency. nih.gov These high-throughput screening methods are becoming invaluable in various stages of product development and quality assurance. nih.gov For complex matrices, techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced separation, allowing for the identification of a greater number of compounds in a single run. researchgate.net

Table 1: Comparison of Traditional and Emerging Analytical Techniques for Ester Analysis

TechniquePrincipleKey AdvantagesPotential Application for Cyclohexyl Valerate
Conventional Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.Robust, well-established, high resolution.Standard quality control, purity assessment.
Fast Gas Chromatography (Fast GC)Uses narrower columns, thinner films, and faster temperature ramps. researchgate.netSignificantly reduced analysis time, high throughput. nih.govresearchgate.netRapid screening, in-process monitoring.
Ultra-Performance Liquid Chromatography (UPLC)LC using columns with sub-2µm particles at high pressures. nih.govHigh resolution, speed, and sensitivity. nih.govAnalysis of non-volatile precursors or degradation products.
Comprehensive 2D GC (GC×GC)Effluent from one GC column is further separated on a second, different column.Superior separation power for highly complex samples. researchgate.netDetailed profiling of impurities or analysis in complex natural extracts.

Integration of Omics Data for Comprehensive Biological Profiling

The field of "omics" (genomics, proteomics, metabolomics, transcriptomics) offers a powerful, systems-level approach to understanding the biological interactions of chemical compounds. biorxiv.org While specific omics studies on this compound are not widely documented, the integration of these technologies represents a significant future research direction for the comprehensive biological profiling of flavor and fragrance ingredients. nih.gov Multi-omics investigations provide a more complete picture of molecular activity, which is crucial for identifying biomarkers and understanding mechanisms of action. biorxiv.orgnih.gov

By exposing relevant biological systems (e.g., cell cultures, model organisms) to this compound, researchers could use omics technologies to:

Metabolomics: Identify the metabolic fate of this compound, mapping its breakdown products and interactions with endogenous metabolic pathways.

Proteomics: Analyze changes in protein expression to understand the cellular response to the compound, identifying potential protein targets or signaling pathways that are affected.

Transcriptomics (scRNA-sequencing): Measure changes in gene expression (mRNA levels) to pinpoint the genetic and regulatory networks influenced by the compound at a single-cell resolution. nih.gov

Epigenomics: Assess modifications to DNA, such as methylation, which can indicate longer-term changes in gene regulation. biorxiv.org

Integrating data from these different layers can reveal complex interrelationships and provide deeper biological insights than single-omics analysis alone. nih.gov This comprehensive profiling could be instrumental in building predictive models for the biological activity of new and existing fragrance molecules. The resulting datasets can serve as valuable reference points for future biomarker and computational studies. biorxiv.orgbiorxiv.org

Table 2: Potential Applications of Omics Technologies in this compound Research

Omics FieldData MeasuredPotential Research Questions
MetabolomicsSmall molecules (metabolites)How is this compound metabolized? What are its degradation products in a biological system?
ProteomicsProteinsWhich cellular proteins does this compound interact with? Does it alter the expression of key enzymes or structural proteins?
TranscriptomicsGene expression (RNA)Which genes are up- or down-regulated in response to this compound exposure?
Multi-omics IntegrationCombined analysis of data from multiple omics layers. nih.govWhat is the complete molecular pathway from gene regulation to protein function and metabolic output following exposure?

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The chemical industry, including the flavor and fragrance sector, is increasingly focused on developing sustainable and environmentally benign processes. adv-bio.com Research into the synthesis of esters like this compound is shifting from traditional methods toward greener alternatives that reduce waste, energy consumption, and the use of hazardous materials. researchgate.netoralniquefragrances.com

Traditional esterification, such as the Fischer method, often relies on strong acid catalysts, high temperatures, and can generate significant waste. researchgate.net Modern sustainable strategies include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, offers a highly selective and efficient route to ester synthesis under mild conditions, reducing by-product formation. researchgate.netresearchgate.net This approach aligns with green chemistry principles and is gaining industrial interest. researchgate.net

Solid Acid Catalysts: Reusable solid catalysts, such as ion-exchange resins (e.g., Dowex H+), provide an effective and environmentally friendly alternative to corrosive liquid acids. acs.orgnih.gov These methods often feature simple product isolation and catalyst recycling. acs.orgnih.gov

Alternative Energy Sources: Microwave irradiation is being explored to accelerate reaction times and improve yields in solvent-free conditions, leading to significant energy savings. researchgate.net

Green Solvents: The use of deep eutectic solvents (DES) offers a biodegradable and non-hazardous reaction medium, improving the environmental profile of the synthesis process. researchgate.net

Table 3: Comparison of Synthesis Strategies for Esters

Synthesis MethodCatalyst/ConditionsAdvantagesDisadvantages
Traditional Fischer EsterificationStrong mineral acids (e.g., H₂SO₄), high heat.Well-established, inexpensive reagents.Harsh conditions, catalyst is not reusable, potential for by-products. researchgate.net
BiocatalysisImmobilized lipases, mild temperatures. researchgate.netHigh selectivity, mild conditions, environmentally friendly. researchgate.netHigher initial catalyst cost, potential for enzyme inhibition. researchgate.net
Solid Acid CatalysisIon-exchange resins (e.g., Dowex H+). acs.orgReusable catalyst, simple workup, reduced waste. acs.orgnih.govMay require specific reaction conditions for optimal activity.
Microwave-Assisted SynthesisSolvent-free or green solvents, microwave irradiation. researchgate.netRapid reaction times, high yields, energy efficient. researchgate.netRequires specialized equipment.

Advanced Computational Methodologies for De Novo Design and Optimization

Computational chemistry and machine learning are revolutionizing the design of new molecules. acs.org These advanced methodologies allow for the de novo design (design from scratch) and optimization of compounds like this compound, enabling the exploration of vast chemical spaces to identify novel structures with desired properties before any physical synthesis is attempted. rsc.orgnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. nih.govnih.gov These models can be used to predict the properties of newly designed esters and guide the optimization of existing ones. nih.gov

Computer-Aided Molecular Design (CAMD): This involves using molecular dynamics simulations and other theoretical calculations to assess the properties of designed structures. rsc.org It allows for the pre-screening of candidates based on criteria such as binding affinity, stability, or volatility. rsc.org

Machine Learning and Deep Learning: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from large datasets of existing molecules to generate entirely new chemical structures with specific flavor or fragrance profiles. acs.orgresearchgate.net These tools can significantly accelerate the discovery of novel and innovative flavor ingredients. acs.org

These computational tools can be applied to design esters with improved characteristics, such as enhanced stability, specific odor profiles, or better biodegradability. rsc.org By predicting properties computationally, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery and development process. nih.govresearchgate.net

Table 4: Advanced Computational Methodologies for Fragrance Design

MethodologyDescriptionApplication in Ester Design
QSARDevelops statistical models linking molecular structure to properties. nih.govPredicting the odor intensity, character, or volatility of new ester variants.
Molecular DockingSimulates the interaction between a small molecule and a protein target (e.g., an olfactory receptor).Screening for esters that are likely to elicit a specific scent perception.
De Novo Design AlgorithmsGenerates novel molecular structures based on a set of rules or a desired property profile. nih.govnih.govCreating entirely new esters with unique or enhanced fragrance characteristics.
Generative Deep Learning Models (e.g., VAEs, GANs)Uses neural networks to learn from existing chemical data and generate new, valid molecular structures. acs.orgresearchgate.netAutomated discovery of a wide range of novel flavor and fragrance compounds.

Q & A

Q. What are the established methods for synthesizing cyclohexyl valerate, and how is its purity validated in academic research?

this compound is synthesized via esterification reactions between valeric acid and cyclohexanol, typically catalyzed by sulfuric acid or enzymatic methods. Analytical validation of purity involves gas chromatography-mass spectrometry (GC-MS) for structural confirmation and quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy to verify ester bond formation and absence of unreacted precursors . For high-purity applications (e.g., pharmaceuticals), United States Pharmacopeia (USP) standards recommend using HPLC with UV detection to ensure compliance with purity thresholds .

Q. What thermophysical properties of this compound are critical for experimental design?

Key properties include:

  • Vapor pressure : Measured via Knudsen effusion or transpiration methods, critical for volatility assessments in gas-phase studies. This compound exhibits a vapor pressure of ~0.1 kPa at 298 K .
  • Enthalpy of vaporization (ΔvapH) : Calorimetric methods yield ΔvapH ≈ 60–65 kJ·mol⁻¹, essential for thermodynamic modeling .
  • Heat capacity : Estimated at ~300 J·mol⁻¹·K⁻¹ for liquid-phase studies, derived from group contribution methods .

Advanced Research Questions

Q. How do experimental vapor pressure measurements of this compound vary across methodologies, and how are discrepancies resolved?

Discrepancies arise between Knudsen effusion (high vacuum) and transpiration (carrier gas) methods due to differences in equilibrium assumptions. For this compound, transpiration data at 298–350 K align more closely with calorimetric ΔvapH values (±3% error), whereas Knudsen effusion may underestimate vapor pressures by 10–15% due to non-ideal effusion dynamics . Researchers should cross-validate using multiple methods and apply corrections for non-ideality in Knudsen experiments .

Q. What computational challenges arise in modeling the conformational dynamics of this compound, and how are they addressed?

this compound’s flexible cyclohexyl ring and ester group create multiple low-energy conformers. MP2/cc-pVDZ-level calculations are recommended for balancing accuracy and computational cost, as they compensate for basis set limitations and dispersion effects (e.g., B3LYP-D3BJ underestimates rotational constants by 5–7%) . Rotational spectroscopy combined with DFT-M06-2X optimizations can refine conformational populations in gas-phase studies .

Q. How does this compound’s stability vary under experimental conditions, and what degradation products are observed?

Stability is pH- and temperature-dependent:

  • Acidic/alkaline conditions : Hydrolysis yields valeric acid and cyclohexanol, detectable via GC-MS .
  • Thermal degradation (T > 400 K) : Forms cyclohexene and valerate-derived ketones, identified using pyrolysis-GC/MS . Storage recommendations: Anhydrous environments at 4°C to prevent ester hydrolysis .

Methodological Considerations

  • Contradiction management : Conflicting vapor pressure data necessitate method-specific error analysis (e.g., transpiration vs. Knudsen) .
  • Advanced characterization : Pair Raman spectroscopy with DFT simulations to resolve conformational ambiguities in condensed phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.